8-chloro-10-(3,4-dichlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
8-Chloro-10-(3,4-dichlorophenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimidoquinoline core with chloro and dichlorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-10-(3,4-dichlorophenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-step process. One efficient method involves the one-pot three-component condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid. This reaction is facilitated by low transition temperature mixtures, which act as sustainable solvents . The process is characterized by its simplicity, high yield, and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of greener and recyclable reaction media, along with straightforward workup procedures, makes this method suitable for large-scale production. The absence of chromatographic purification steps further enhances the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-(3,4-dichlorophenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidoquinolines.
Scientific Research Applications
8-Chloro-10-(3,4-dichlorophenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-chloro-10-(3,4-dichlorophenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes critical for the survival and proliferation of certain cells.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-(aryl)-5,10-dihydropyrimido-[4,5-b]quinoline-2,4(1H,3H)-dione: This compound shares a similar core structure but differs in the substituents attached to the quinoline ring.
Indole Derivatives: These compounds also exhibit a range of biological activities and have a similar aromatic structure.
Uniqueness
8-Chloro-10-(3,4-dichlorophenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H10Cl3N3O2 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
8-chloro-10-(3,4-dichlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C18H10Cl3N3O2/c1-23-17(25)12-6-9-2-3-10(19)7-15(9)24(16(12)22-18(23)26)11-4-5-13(20)14(21)8-11/h2-8H,1H3 |
InChI Key |
LUNZXQHXKDOKOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C(C=C3)Cl)N(C2=NC1=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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